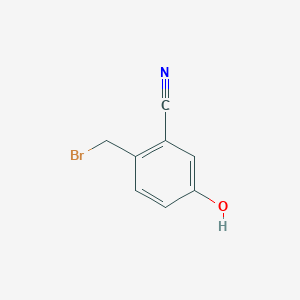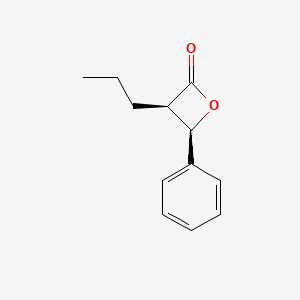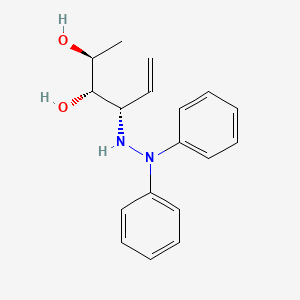
3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives This compound is known for its unique structural features, which include a carbazole core linked to a triazine moiety through phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced via Suzuki coupling reactions, where boronic acids react with halogenated carbazole derivatives in the presence of a palladium catalyst.
Introduction of the Triazine Moiety: The triazine moiety is incorporated through a nucleophilic substitution reaction, where a triazine derivative reacts with the phenyl-substituted carbazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the triazine moiety, converting it to more reduced forms.
Substitution: The phenyl groups attached to the carbazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various functionalized carbazole derivatives depending on the substituents introduced.
科学的研究の応用
3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a material in OLEDs due to its excellent electron-transporting properties and high thermal stability.
Photovoltaics: The compound is explored for use in organic photovoltaic cells as a donor material.
Sensors: Its unique optical properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole in optoelectronic devices involves the following:
Electron Transport: The compound facilitates efficient electron transport due to its conjugated structure, which allows for delocalization of electrons.
Energy Transfer: In OLEDs, it participates in energy transfer processes, contributing to the emission of light.
Interaction with Biological Targets: In medicinal applications, it may interact with specific proteins or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
3-(4-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Lacks the triazine moiety, resulting in different electronic properties.
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Lacks the additional carbazole unit, affecting its electron-transporting capabilities.
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: A similar compound used in OLEDs but with different structural features.
Uniqueness
3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is unique due to its combination of a carbazole core and a triazine moiety, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in advanced optoelectronic devices.
特性
分子式 |
C51H33N5 |
|---|---|
分子量 |
715.8 g/mol |
IUPAC名 |
3-(4-carbazol-9-ylphenyl)-9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C51H33N5/c1-3-14-35(15-4-1)49-52-50(36-16-5-2-6-17-36)54-51(53-49)38-18-13-19-40(32-38)56-47-25-12-9-22-43(47)44-33-37(28-31-48(44)56)34-26-29-39(30-27-34)55-45-23-10-7-20-41(45)42-21-8-11-24-46(42)55/h1-33H |
InChIキー |
LRGRMBIXBKANKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=C(C=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C14)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)


![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)



![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)

![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)

![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)
